molecular formula C21H21N3O3S2 B11981896 (5E)-5-[3-methoxy-4-(pentyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-5-[3-methoxy-4-(pentyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11981896
M. Wt: 427.5 g/mol
InChI Key: QFOMEXWLYPHVPK-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-[3-methoxy-4-(pentyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a benzylidene group, a thienyl group, and a thiazolotriazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[3-methoxy-4-(pentyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazolotriazole Core: This step involves the cyclization of appropriate precursors to form the thiazolotriazole ring system.

    Introduction of the Thienyl Group: The thienyl group is introduced through a substitution reaction, often using a thienyl halide and a suitable base.

    Formation of the Benzylidene Group: The benzylidene group is formed through a condensation reaction between an aldehyde and a methoxy-pentyloxy-substituted benzene derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment to handle the complex reactions and purifications involved.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[3-methoxy-4-(pentyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced thiazolotriazole derivatives.

    Substitution: The benzylidene and thienyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce reduced thiazolotriazole derivatives.

Scientific Research Applications

(5E)-5-[3-methoxy-4-(pentyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5E)-5-[3-methoxy-4-(pentyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may interact with enzymes or receptors, modulating their activity and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-[3-methoxy-4-(pentyloxy)benzylidene]-2-(2-furyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar structure but with a furan ring instead of a thienyl ring.

    (5E)-5-[3-methoxy-4-(pentyloxy)benzylidene]-2-(2-pyridyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar structure but with a pyridine ring instead of a thienyl ring.

Uniqueness

The uniqueness of (5E)-5-[3-methoxy-4-(pentyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H21N3O3S2

Molecular Weight

427.5 g/mol

IUPAC Name

(5E)-5-[(3-methoxy-4-pentoxyphenyl)methylidene]-2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H21N3O3S2/c1-3-4-5-10-27-15-9-8-14(12-16(15)26-2)13-18-20(25)24-21(29-18)22-19(23-24)17-7-6-11-28-17/h6-9,11-13H,3-5,10H2,1-2H3/b18-13+

InChI Key

QFOMEXWLYPHVPK-QGOAFFKASA-N

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=CS4)S2)OC

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CS4)S2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.